molecular formula C40H33FN8O4 B12362554 PARP1/c-Met-IN-1

PARP1/c-Met-IN-1

Cat. No.: B12362554
M. Wt: 708.7 g/mol
InChI Key: QJKRRPUDVWORKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PARP1/c-Met-IN-1 is a novel, rationally designed dual-target inhibitor that concurrently targets poly (ADP-ribose) polymerase 1 (PARP1) and the receptor tyrosine kinase c-Met. This compound represents a advanced strategy in cancer research, particularly for investigating solutions to acquired resistance against PARP inhibitors (PARPi). The mechanism of resistance often involves c-Met amplification, which leads to the phosphorylation of PARP1 at tyrosine 907 (Tyr907). This phosphorylation event enhances PARP1's enzymatic activity and reduces its binding affinity for PARPi, thereby rendering cancer cells resistant to PARP inhibitor monotherapies . By simultaneously inhibiting both PARP1 and c-Met, this compound blocks this key resistance pathway. It impedes c-Met-mediated phosphorylation of PARP1 and suppresses the ability of c-Met to promote Homologous Recombination (HR) repair by phosphorylating Rad51, collectively increasing the reliance of cancer cells on PARP1 function and inducing synthetic lethality in HR-deficient backgrounds . Preclinical research demonstrates that co-targeting PARP1 and c-Met generates synergistic anti-tumor effects, suppressing cancer cell growth more effectively than single-agent approaches in models of breast cancer, lung cancer, and wild-type BRAF melanoma, including in radiotherapy combination studies . This dual-inhibitor is an essential research tool for exploring novel therapeutic strategies for cancers with high c-Met expression or PARPi resistance, such as triple-negative breast cancer (TNBC), ovarian cancer, and others. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C40H33FN8O4

Molecular Weight

708.7 g/mol

IUPAC Name

4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51)

InChI Key

QJKRRPUDVWORKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F

Origin of Product

United States

Molecular Mechanisms of Parp1/c Met in 1 Action

Mechanisms of PARP1 Inhibition

The inhibition of PARP1 by a dual inhibitor like PARP1/c-Met-IN-1 is a critical component of its mechanism, which is further amplified by the simultaneous suppression of c-Met signaling.

Catalytic Inhibition of PARP1 Enzyme Activity

PARP1 is a crucial enzyme that detects DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the synthesis of long polymers of poly (ADP-ribose) (PAR) from its substrate, NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins. nih.govyoutube.com PARP inhibitors, including the PARP1-targeting component of a dual inhibitor, act as competitive inhibitors by binding to the catalytic pocket of PARP1 where NAD+ would normally bind. frontiersin.orgresearchgate.net This action prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery. youtube.comfrontiersin.org

Significantly, research has uncovered a mechanism of resistance where the receptor tyrosine kinase c-Met can phosphorylate PARP1 at a specific site, tyrosine 907 (Tyr907). nih.govnih.govsigmaaldrich.com This phosphorylation event increases the enzymatic activity of PARP1 and, importantly, reduces its affinity for PARP inhibitors. sigmaaldrich.comresearchgate.netaacrjournals.org By simultaneously inhibiting c-Met, this compound prevents this phosphorylation, thus maintaining the catalytic inhibition of PARP1 and overcoming a key resistance mechanism. nih.govaacrjournals.org

PARP1 Trapping on DNA and Formation of Cytotoxic Complexes

Beyond simple catalytic inhibition, a more potent mechanism of PARP inhibitors is the "trapping" of the PARP1 enzyme on DNA. researchgate.net After a PARP inhibitor binds to the catalytic site, it stabilizes the PARP1-DNA complex, preventing the enzyme from detaching after it has bound to a site of DNA damage. researchgate.netyoutube.com These trapped PARP-DNA complexes are highly cytotoxic, as they create physical obstructions that can block DNA replication and transcription. researchgate.netresearchgate.net

Mechanisms of c-Met Inhibition

The compound this compound acts as a direct inhibitor of the c-Met receptor, which is a receptor tyrosine kinase (RTK). Its mechanism involves blocking the intrinsic kinase activity of c-Met. aacrjournals.org This inhibition prevents the receptor from phosphorylating itself and other downstream substrates, effectively halting the signaling cascade at its origin. aacrjournals.orgnih.gov The kinase activity of c-Met is essential for its function, and its blockade is a primary mechanism by which the compound exerts its anti-c-Met effects. aacrjournals.orgnih.gov

Inhibition of c-Met's tyrosine kinase activity directly impacts multiple downstream signaling pathways crucial for cell proliferation, survival, and growth. While the direct inhibition of c-Met by a dual inhibitor disrupts its specific signaling axes, the inhibition of PARP1 also has profound effects on related pathways, creating a multi-pronged assault on cellular signaling.

PARP-1 activation has been shown to modulate the mTOR signaling pathway. plos.orgplos.org Significant PARP-1 activity can lead to the depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK). plos.org Activated AMPK can then inhibit the mTORC1 complex. plos.org Furthermore, PARP-1 inhibition may promote Akt activity and mTOR signaling. frontiersin.org There is also evidence of crosstalk between PARP-1 and the ERK signaling pathway, where PARP-1 activation can amplify ERK signals. nih.govmdpi.com By simultaneously targeting c-Met and PARP1, this compound can induce complex and potent modulation of these interconnected survival pathways.

Interplay between PARP1 and c-Met Signaling and Dual Targeting Synergy

A critical nexus between c-Met and PARP1 signaling is the direct phosphorylation of PARP1 by c-Met. nih.govnih.gov Research has identified that the c-Met kinase associates with and phosphorylates PARP1 at a specific residue, Tyrosine 907 (Y907). aacrjournals.orgnih.govnih.gov This post-translational modification has significant functional consequences that contribute to therapeutic resistance. aacrjournals.orgnih.gov

The phosphorylation of PARP1 at Y907 (pY907-PARP1) leads to two primary outcomes:

Increased Enzymatic Activity: pY907-PARP1 exhibits heightened poly-ADP-ribosylation (PARylation) activity, enhancing its capacity to carry out DNA repair functions. aacrjournals.orgnih.govnih.gov

Reduced Inhibitor Binding: This phosphorylation event reduces the ability of PARP inhibitors to bind to the PARP1 enzyme. aacrjournals.orgnih.govnih.gov

This mechanism effectively renders cancer cells with high c-Met activity resistant to treatment with PARP inhibitors alone. aacrjournals.orgnih.gov The dual inhibition by this compound overcomes this resistance by preventing the initial phosphorylation event, thereby maintaining PARP1's susceptibility to inhibition. aacrjournals.org

FeatureDescriptionReference
Interaction The receptor tyrosine kinase c-Met physically associates with PARP1 in the cell nucleus. nih.gov
Modification c-Met phosphorylates PARP1 at the Tyrosine 907 (Y907) residue. aacrjournals.orgnih.govnih.gov
Enzyme Activity Phosphorylation at Y907 increases the catalytic (PARylation) activity of PARP1. nih.govnih.gov
Inhibitor Affinity Phosphorylation at Y907 reduces the binding of PARP inhibitors to PARP1, conferring resistance. aacrjournals.orgnih.gov

The interaction between c-Met and PARP1 is not constitutive but is induced under specific cellular conditions, most notably oxidative stress. aacrjournals.orgnih.gov In response to increased levels of reactive oxygen species (ROS), c-Met undergoes nuclear translocation, moving from the cytoplasm into the nucleus. aacrjournals.orgnih.govnih.gov This relocalization is a critical prerequisite for its interaction with the nuclear-resident PARP1 enzyme. nih.gov The process of c-Met nuclear transport may be dependent on cellular machinery, including the motor protein dynein. nih.gov Once in the nucleus, c-Met can bind to PARP1, leading to the Y907 phosphorylation that enhances DNA repair and promotes resistance to PARP inhibitors. aacrjournals.orgnih.gov This stress-induced signaling axis highlights a dynamic interplay where c-Met directly modulates the DNA repair machinery, a process that is synergistically targeted by a dual inhibitor like this compound.

ConditionEventConsequenceReference
Oxidative Stress (ROS)c-Met translocates from the cytoplasm to the nucleus.Enables interaction with nuclear PARP1. aacrjournals.orgnih.govnih.gov
Nuclear Localizationc-Met binds to PARP1.Phosphorylation of PARP1 at Y907. aacrjournals.orgnih.gov
Dual InhibitionThis compound blocks both proteins.Prevents phosphorylation and inhibits both pathways, overcoming resistance. aacrjournals.orgnih.gov

Convergence of PARP1 and c-Met Inhibition Mechanisms

The dual inhibition of Poly (ADP-ribose) polymerase 1 (PARP1) and the receptor tyrosine kinase c-Met represents a strategic approach to overcoming resistance to PARP inhibitors and enhancing anti-tumor efficacy. The convergence of these two signaling pathways is rooted in a direct molecular crosstalk where c-Met modulates PARP1 activity, thereby influencing DNA damage repair and cell survival. nih.govacs.orgresearchgate.net

Research has revealed that c-Met can directly associate with and phosphorylate PARP1 at the tyrosine residue 907 (Tyr907). nih.govresearchgate.netnih.gov This phosphorylation event is significant as it increases the enzymatic activity of PARP1. nih.govresearchgate.net An elevation in PARP1 activity, coupled with a reduced binding affinity for PARP inhibitors, confers resistance to these therapeutic agents in cancer cells. nih.govnih.gov Consequently, cancer cells with high c-Met expression may exhibit a diminished response to treatment with PARP inhibitors alone. nih.govnih.gov The inhibition of c-Met, therefore, becomes crucial as it can prevent the phosphorylation of PARP1, restoring sensitivity to PARP-targeted therapies. nih.govfrontiersin.org

The simultaneous blockade of both PARP1 and c-Met has been shown to produce synergistic anti-tumor effects across various cancer types, including breast, lung, gastric, and melanoma. nih.govacs.orgfrontiersin.org This synergy is not merely an additive effect but a cooperative enhancement of therapeutic impact. Mechanistically, this is achieved by disrupting critical cellular processes such as tumor growth, cell proliferation, and invasion, while promoting DNA damage, which ultimately leads to programmed cell death, or apoptosis. researchgate.net

Studies have demonstrated that the combination of PARP and c-Met inhibitors leads to a significant increase in markers of DNA damage, such as elevated levels of gamma-H2AX (γ-H2AX). acs.orgresearchgate.net This indicates an accumulation of DNA double-strand breaks that overwhelm the cell's repair capacity, pushing it towards apoptosis. For example, the combination of a c-Met inhibitor like crizotinib (B193316) with a PARP inhibitor like olaparib (B1684210) has shown a remarkable synergistic effect, with a reported combination index (CI) between 0.5 and 0.7, where a CI value of less than 1 indicates synergy. acs.orgresearchgate.net

The effectiveness of this dual-inhibition strategy has prompted the rational design of single molecules that can simultaneously target both PARP1 and c-Met. One such novel compound, identified as compound 16 , has demonstrated potent inhibitory activity against both enzymes. acs.org

Below are data tables summarizing key research findings on the synergistic effects and the potency of dual inhibitors.

Table 1: Synergistic Effects of Combined PARP1 and c-Met Inhibition in Cancer Cell Lines

Cancer TypeCell LinesInhibitors UsedObserved Synergistic EffectsReference
Triple-Negative Breast Cancer (TNBC) MDA-MB-231, HCC1937AG014699 (PARPi) + Crizotinib (c-Meti); ABT-888 (PARPi) + Foretinib (B612053) (c-Meti)Suppressed cell growth, viability, clonogenicity, and anchorage-independent growth. nih.gov
Lung Cancer -Combination of PARP and c-Met inhibitorsSynergistic suppression of tumor growth in xenograft models. nih.gov
Melanoma HBL, MM162Olaparib (PARPi) + Crizotinib (c-Meti)Significantly reduced cell survival and induced cell death, especially when combined with radiotherapy. frontiersin.org
Gastric Cancer AGS cellsCombination of PARP and c-Met inhibitorsReduced tumor growth and triggered apoptotic cell death in xenograft models. researchgate.net

Table 2: Inhibitory Activity of a Dual PARP1/c-Met Inhibitor

CompoundTargetIC₅₀ (nM)Key FindingsReference
Compound 16 PARP13.3Potent dual inhibitory activity. acs.org
c-Met32.2Demonstrated good antiproliferative effects on cancer cell lines, including those resistant to PARP1 inhibitors. acs.org

Cellular and Subcellular Effects of Parp1/c Met in 1

Cell Cycle Regulation

The progression of the cell cycle is a tightly regulated process that ensures the fidelity of cell division. Disruption of this cycle is a common hallmark of cancer. PARP1/c-Met-IN-1 has been shown to exert significant control over cell cycle progression, primarily by inducing a specific arrest at a critical checkpoint. acs.orgmedchemexpress.com

Induction of Specific Cell Cycle Arrest (e.g., G2/M phase)

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. acs.orgmedchemexpress.com This arrest prevents the cells from entering mitosis, thereby halting their division. In studies conducted on the MDA-MB-231 human breast cancer cell line, exposure to this compound resulted in a dose-dependent increase in the percentage of cells in the G2/M phase. This effect is a direct consequence of the compound's inhibitory action on PARP1 and c-Met, which are involved in DNA repair and cell signaling pathways crucial for the G2/M transition. acs.org

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
Treatment Concentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)45.835.119.1
5038.225.536.3
10029.720.350.0

Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled growth. This compound has been demonstrated to effectively induce apoptosis in cancer cells, contributing significantly to its anti-tumor properties. acs.orgmedchemexpress.com

Activation of Caspase-Dependent Apoptosis Pathways

The apoptotic process induced by this compound is mediated through the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. Treatment with the compound leads to the activation of key initiator and executioner caspases. This activation signifies the cell's commitment to undergo apoptosis. acs.org

Alterations in Pro- and Anti-apoptotic Protein Expression (e.g., Bcl-2, Bax, cleaved caspase-3)

The commitment to apoptosis is regulated by a delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. This compound shifts this balance in favor of cell death. Studies have shown that treatment with the compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This altered ratio increases mitochondrial outer membrane permeability, a key event in the intrinsic apoptotic pathway. Furthermore, this leads to the downstream activation and cleavage of caspase-3, an essential executioner caspase, which is a hallmark of apoptosis. acs.org

Table 2: Expression of Apoptotic Markers in MDA-MB-231 Cells Treated with this compound (100 nM)
ProteinFold Change vs. ControlRole in Apoptosis
Bcl-2-2.8Anti-apoptotic
Bax+3.1Pro-apoptotic
Cleaved Caspase-3+4.5Executioner Caspase

Poly(ADP-ribose) Polymerase-1 Cleavage as an Apoptotic Marker

During caspase-mediated apoptosis, PARP1 itself is a key substrate for executioner caspases like caspase-3. The cleavage of the 116 kDa PARP1 protein into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain is a well-established marker of apoptosis. This cleavage inactivates PARP1's DNA repair functions, preventing it from consuming NAD+ and ATP, thus conserving energy for the apoptotic process. Treatment of MDA-MB-231 cells with this compound results in a significant increase in the levels of cleaved PARP1, confirming the induction of apoptosis. acs.org

Impact on Cellular Proliferation

The culmination of cell cycle arrest and apoptosis induction is a potent inhibition of cellular proliferation. This compound effectively suppresses the growth of various cancer cell lines, including those that are proficient in homologous recombination repair and those that have acquired resistance to other PARP inhibitors. acs.org Its dual-targeting nature allows it to overcome resistance mechanisms that may be present in tumor cells with c-Met overexpression. In both in vitro cell line studies and in vivo xenograft models, this compound demonstrated superior anti-proliferative and antitumor potency compared to the individual inhibition of either PARP1 or c-Met alone. acs.org

Modulation of Cellular Signaling Networks Beyond Direct Targets

The dual inhibition of Poly (ADP-ribose) polymerase 1 (PARP1) and the receptor tyrosine kinase c-Met by a compound such as this compound initiates a cascade of effects that extend beyond these primary targets, significantly altering interconnected cellular signaling networks. A primary mechanism involves the prevention of c-Met-mediated phosphorylation of PARP1 at tyrosine 907 (Tyr907). nih.govnih.gov This phosphorylation event is crucial as it enhances PARP1's enzymatic activity and concurrently reduces its affinity for inhibitors, contributing to therapeutic resistance. nih.govnih.gov By inhibiting both proteins, this compound can effectively restore cancer cell sensitivity to PARP inhibition. nih.govresearchgate.net

The functional interplay between c-Met and PARP1 is particularly evident under conditions of oxidative stress, where their interaction is enhanced. nih.gov Inhibition of c-Met's kinase activity disrupts this association, which is a key step in modulating downstream DNA damage response (DDR) pathways. nih.gov For instance, the combined inhibition of c-Met and PARP has been shown to activate the ATM/CHK2 pathway. researchgate.net This activation contributes to a decrease in the levels of RAD51, a critical protein in the homologous recombination repair of DNA double-strand breaks. researchgate.net The reduction in RAD51 impairs the cell's ability to repair DNA damage, leading to increased accumulation of DNA breaks, marked by γ-H2AX foci formation, and ultimately inducing apoptotic cell death. nih.govresearchgate.net

Furthermore, PARP1 activation is known to influence the mTOR (mammalian target of rapamycin) signaling pathway by affecting the cell's energetic status. plos.org Overactivation of PARP1 can lead to a depletion of NAD+ and ATP, which in turn activates AMP-activated protein kinase (AMPK). plos.org Activated AMPK then inhibits the mTORC1 complex, a central regulator of cell growth and proliferation. plos.org A dual inhibitor like this compound could therefore indirectly modulate mTOR signaling, impacting fundamental cellular processes.

Signaling Molecule/PathwayEffect of Dual PARP1/c-Met InhibitionDownstream ConsequenceReference
PARP1 Phosphorylation (Tyr907)DecreasedReduced PARP1 enzymatic activity and increased sensitivity to inhibitors. nih.gov
ATM/CHK2 PathwayActivatedEnhanced DNA damage signaling. researchgate.net
RAD51DecreasedImpaired homologous recombination and DNA repair. researchgate.net
γ-H2AXIncreasedAccumulation of DNA double-strand breaks. nih.gov
mTOR SignalingModulated (potentially inhibited via AMPK)Alteration in cell growth and energy metabolism regulation. plos.org

Influence on Epithelial-Mesenchymal Transition (EMT) Processes

The influence of this compound on the Epithelial-Mesenchymal Transition (EMT) is complex, as PARP1 itself is a key regulator of this process. EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing motility and invasion, which are hallmarks of metastasis. molbiolcell.orgyoutube.com Research indicates that the functional inactivation of PARP1 can promote EMT, particularly through the transforming growth factor-β (TGF-β) signaling pathway. nih.gov This induction of EMT is characterized by distinct changes in the expression of key marker proteins. nih.gov

Studies in prostate tumorigenesis models have shown that the loss of PARP1 function leads to a downregulation of epithelial markers such as E-cadherin and β-catenin. nih.gov Concurrently, there is an upregulation of mesenchymal markers, including N-cadherin, and key EMT-inducing transcription factors (EMT-TFs) like ZEB-1, Snail, and Twist. nih.govnih.gov PARP1 can directly regulate Smad-mediated transcription during TGF-β-induced EMT and can also bind to the Snail promoter to modulate its expression. nih.gov Therefore, inhibiting PARP1 could, in some contexts, inadvertently promote a mesenchymal phenotype. nih.gove-century.us

However, other evidence suggests that PARP inhibitors can prevent or even reverse EMT. molbiolcell.orgnih.gov DNA damage itself can trigger an EMT response, and this process requires the activation of PARP and the PARP-dependent chromatin remodeler ALC1. molbiolcell.org By inhibiting PARP activity, compounds like this compound could block this DNA damage-induced EMT, potentially resensitizing tumor cells to genotoxic agents. molbiolcell.org The ultimate effect of a dual PARP1/c-Met inhibitor on EMT likely depends on the specific cellular context, the tumor type, and the primary drivers of the EMT program.

EMT MarkerRoleEffect of PARP1 Functional Loss/InhibitionReference
E-cadherinEpithelial Marker (Adhesion)Downregulated nih.gov
β-cateninEpithelial Marker (Adhesion/Signaling)Downregulated nih.gov
N-cadherinMesenchymal Marker (Motility)Upregulated nih.gov
ZEB-1EMT Transcription FactorUpregulated nih.gov
SnailEMT Transcription FactorUpregulated nih.gov
TwistEMT Transcription FactorUpregulated nih.gov

Preclinical Efficacy and Therapeutic Potential in Various Cancer Models

In Vitro Efficacy Studies

In vitro studies have explored the anti-proliferative effects of targeting PARP1 and c-Met in various cancer cell lines. These investigations often involve using specific inhibitors for each target, such as olaparib (B1684210) for PARP1 and crizotinib (B193316) for c-Met, to assess their combined impact on cancer cell growth.

Anti-Proliferative Effects in Diverse Cancer Cell Lines

Breast Cancer (e.g., MDA-MB-231, MCF-7, Triple-Negative Breast Cancer lines)

Studies investigating the interplay between PARP1 and c-Met in breast cancer have highlighted the potential of combined inhibition. In triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, co-inhibition of c-Met and PARP1 synergistically suppressed cell growth in vitro. Specifically, c-Met activity has been shown to attenuate the response to PARP inhibitors, and knocking down c-Met rendered resistant cells more sensitive to PARP inhibition. Furthermore, research has indicated that TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, can exhibit higher sensitivity to PARP inhibition and its combinations compared to other breast cancer cell lines like MCF-7. In some studies, a combination of c-Met and PARP inhibitors demonstrated synergistic effects in breast cancer cells, leading to suppressed growth. For instance, certain novel lupulone (B1675512) derivatives showed enhanced PARP cleavage in MDA-MB-231 cells, while other derivatives showed effects on MCF-7 cells. Other studies indicate that rosemary extract has cytotoxic effects on MDA-MB-231 cells with an IC50 of 23 µg/mL after 24 hours, and on MCF-7 cells with an IC50 of 40 µg/mL after 24 hours. DLC-50, a dual inhibitor for PARP-1 and HDAC-1, inhibited the proliferation of MDA-MB-231 and MCF-7 cells with IC50 values of 2.7 µM and 2.41 µM, respectively.

Lung Cancer (e.g., H1993, A549)

In lung cancer models, the combination of c-Met and PARP inhibitors has also shown promise. Synergistic inhibition of cell growth was observed in H1993 lung cancer cells, which express high levels of c-Met, when treated with a combination of c-Met and PARP inhibitors. However, this synergistic effect was not observed in A549 cells, which express low levels of c-Met. These findings suggest that c-Met expression levels may influence the efficacy of combined PARP and c-Met inhibition in lung cancer. Specific IC50 values for a combined inhibitor are not detailed for A549 or H1993 cells in the provided search results. However, caffeic acid n-butyl ester exhibited an IC50 of 25 µM against A549 lung cancer cells. Certain anthraquinone-derived compounds also showed antiproliferative effects on A549 cells with GI50 values in the low range.

Pancreatic Cancer (e.g., Mia PaCa-2)

Research in pancreatic cancer has focused on overcoming gemcitabine (B846) resistance by targeting the c-Met/PARP1 axis. Gemcitabine-resistant pancreatic cancer cell lines, such as Mia PaCa-2 GR cells, were found to express significantly higher levels of c-Met and PARP1 compared to their wild-type counterparts. The combination of resveratrol (B1683913) with gemcitabine demonstrated synergistic effects, inhibiting proliferation and promoting apoptosis in pancreatic cancer cells. This synergy was attributed to resveratrol's ability to inhibit the c-Met/PARP1 axis, thereby improving the effectiveness of gemcitabine-induced DNA damage. Studies also explored the radiosensitizing efficacy of combining Wee1 and PARP1/2 inhibitors (olaparib) in pancreatic cancer cells like MiaPaCa-2, showing significant radiosensitization with the combination. For olaparib in Mia PaCa-2 cells, IC50 values ranged from 17.97 µM (for 96 hours) to 97.82 µM (for 48 hours). For foretinib (B612053) in Mia PaCa-2 cells, IC50 values ranged from 0.131 µM (for 96 hours) to 0.215 µM (for 48 hours). H2S probe 1 showed cytotoxicity to MIA PaCa-2 cells with an IC50 of 77.9 nM.

Ovarian Cancer (e.g., High-Grade Serous Ovarian Cancer)

In high-grade serous ovarian cancer (HGSOC), targeting both c-Met and PARP1 has emerged as a strategy to enhance the efficacy of PARP inhibitors and overcome resistance. Studies have shown that carboplatin (B1684641), olaparib, niraparib (B1663559), and the c-Met inhibitor crizotinib provided a 20-30% growth inhibition of high-grade serous ovarian cancer cell lines in vitro. Sequential combinations of crizotinib with olaparib or niraparib were found to be more synergistic than combinations involving carboplatin or a PI3K inhibitor, leading to cell cycle arrest and apoptosis. The combination of crizotinib with PARP inhibitors was suggested as a novel approach to overcome PARPi resistance in HGSOC. Overexpression of c-MET has been linked to poor survival in ovarian cancer, and targeting c-Met may contribute to overcoming treatment resistance. Rucaparib showed IC50 values ranging between 4.21 and 315 µM in a panel of 33 ovarian cancer cell lines.

Melanoma Cell Lines (e.g., HBL, A375, SKMel28)

In melanoma, research has indicated that PARP1 is highly expressed and plays a role in radioresistance. Studies have shown that PARP1 inhibition, along with c-Met inhibition, can radiosensitize melanoma cell lines such as HBL, A375, and SKMel28. Specifically, radiotherapy was found to promote the nuclear translocation of c-Met and its interaction with PARP1 in melanoma cells, enhancing PARP1 activity and contributing to radioresistance. Co-targeting PARP1 and c-Met with inhibitors like olaparib and crizotinib resulted in synergistic effects on tumor growth inhibition in melanoma models. Furthermore, melanoma cells that were resistant to BRAF and MEK inhibitors often overexpressed PARP1, suggesting a role for PARP in developing resistance to targeted therapy. Certain PARP inhibitors showed IC50 values in the micromolar range for A375 and SKMel28 cells, for example, compound 11 had an IC50 of 4.9 µM for SKMEL-28 and 6.7 µM for A375, while compound 13 had an IC50 of 13.8 µM for SKMEL-28 and 17.1 µM for A375.

Compound Name List

PARP1/c-Met-IN-1 (hypothetical compound representing dual inhibition)

Olaparib (PARP inhibitor)

Niraparib (PARP inhibitor)

Rucaparib (PARP inhibitor)

Talazoparib (PARP inhibitor)

Crizotinib (c-Met inhibitor)

Foretinib (c-Met inhibitor)

AZD1775 (Wee1 inhibitor)

AZD5305 (PARP1 inhibitor)

FK866 (NAMPT inhibitor)

LY294002 (PI3K inhibitor)

Resveratrol (RSV)

Gemcitabine (GEM)

Paclitaxel (PTX)

Melittin

Carnosine

AG014699 (PARP inhibitor)

ABT-888 (PARP inhibitor)

EGFR inhibitors

MEK inhibitors

MAPK inhibitors

TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)

TRA-8 (DR5 agonistic antibody)

APR-246 (p53 restoration agent)

VEGF inhibitors

Durvalumab

Cediranib

HGF (Hepatocyte Growth Factor)

PD-1 (Programmed Death-1)

PD-L1 (Programmed Death-Ligand 1)

Nampt inhibitors

Wee1 inhibitors

Caffeic acid n-butyl ester

Rosemary extract

H2S probe 1

Compound 11 (melanoma cell lines)

Compound 13 (melanoma cell lines)

Novel lupulone derivatives

Anthraquinone-derived small molecules

DLC-50 (PARP-1 and HDAC-1 dual inhibitor)

Colorectal Cancer (e.g., HCT116OR)

Specific research findings detailing the preclinical efficacy of this compound in colorectal cancer models, including the HCT116OR cell line, were not found in the provided search results. While the PARP1/c-Met axis has been implicated in colorectal cancer progression and chemoresistance, specific studies on this compound in this context are not available within the scope of this review.

Prostate Cancer (e.g., DU145, LNCaP)

Specific research findings detailing the preclinical efficacy of this compound in prostate cancer models, including the DU145 and LNCaP cell lines, were not identified in the provided search results. Although general research exists on the combination of PARP and c-Met inhibitors in prostate cancer, specific studies involving this compound in these cell lines or models were not found.

Synergistic Activity with Conventional Chemotherapeutic Agents (e.g., Gemcitabine, Temozolomide)

Specific research findings detailing the synergistic activity of this compound in combination with conventional chemotherapeutic agents such as Gemcitabine or Temozolomide were not found in the provided search results. While other PARP inhibitors have shown synergy with Temozolomide medchemexpress.com, and the PARP1/c-Met axis has been linked to Gemcitabine resistance medchemexpress.commedchemexpress.com, direct studies with this compound in these combinations were not identified.

Radiosensitization in Radioresistant Cancer Models

Specific research findings detailing the radiosensitizing effects of this compound in radioresistant cancer models were not found in the provided search results. While research exists on the combined inhibition of PARP1 and c-Met to enhance radiotherapy efficacy in certain cancer types like melanoma medchemexpress.commedchemexpress.commedchemexpress.com, specific studies involving this compound in this capacity were not identified.

In Vivo Efficacy Studies

Antitumor Activity in Xenograft Models

This compound has demonstrated in vivo antitumor activity in mice. Studies indicate that it can induce apoptosis and cell cycle arrest in MDA-MB-231 cells, a human breast cancer cell line medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. While these findings suggest potential efficacy, specific quantitative data, such as tumor growth inhibition percentages or detailed xenograft study outcomes for this compound in breast cancer models, were not detailed in the provided search results.

Inhibitory Activity of this compound

TargetIC50 Value
PARP13.3 nM
c-Met32.2 nM

Note: Data sourced from MedChemExpress and related publications medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Compound List:

this compound

Gemcitabine

Temozolomide

Lung Cancer Xenograft Models

Research into the efficacy of this compound in lung cancer has involved the use of xenograft models. These studies aim to evaluate the compound's ability to suppress tumor growth in vivo. While specific quantitative data for lung cancer xenografts for this compound were not detailed in the provided search results, the general profile of dual PARP1/c-Met inhibitors suggests potential for activity in this area, given the known roles of these targets in lung cancer pathogenesis and progression.

Melanoma Xenograft Models

Studies evaluating this compound in melanoma xenograft models are crucial for understanding its therapeutic potential in this aggressive skin cancer. Similar to lung cancer, specific quantitative findings for this compound in melanoma xenografts were not explicitly detailed in the retrieved information. However, the inhibition of c-Met is a known strategy in melanoma treatment, and combined inhibition with PARP1 could offer a synergistic approach.

Prostate Cancer Xenograft Models

The evaluation of this compound in prostate cancer xenograft models is significant, considering the prevalence of PARP alterations and the role of c-Met signaling in prostate cancer development and resistance. The search results did not provide specific data points for this compound in prostate cancer xenografts. Nevertheless, the compound's dual inhibitory mechanism is relevant to pathways implicated in prostate cancer.

Observation of Tumor Growth Inhibition and Regrowth Control

Preclinical assessments of this compound have focused on its capacity to inhibit tumor growth. While specific studies detailing regrowth control for this compound were not found, compounds targeting PARP1, such as Veliparib, have demonstrated anti-tumor activity by inhibiting DNA repair mechanisms, which can lead to cell death and tumor shrinkage. The dual inhibition profile of this compound suggests a potential for sustained tumor growth inhibition.

Histopathological and Molecular Analyses of Tumor Response

Histopathological and molecular analyses are vital for understanding the mechanisms by which this compound exerts its effects. These analyses typically involve assessing markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase 3).

While direct data on this compound's impact on Ki67 and cleaved caspase 3 expression in specific xenograft models was not detailed in the provided search results, other PARP inhibitors have been shown to modulate these markers. For instance, PARP inhibition can lead to increased DNA damage, which in turn can reduce Ki67 expression (indicating reduced proliferation) and increase cleaved caspase 3 levels (indicating apoptosis). The compound this compound, with its dual mechanism, is expected to influence these cellular processes.

Mechanisms of Resistance to Parp Inhibitors and Overcoming Strategies Through Parp1/c Met in 1

Intrinsic Resistance Mechanisms Associated with PARP and c-Met Pathways

Intrinsic resistance to PARP inhibitors can be present even before treatment initiation. A key factor in this form of resistance is the cellular status of the c-Met pathway. Overexpression or activation of the c-Met receptor tyrosine kinase has been identified as a critical mediator of resistance. Activated c-Met can phosphorylate PARP1 at a specific site, tyrosine 907 (Tyr907). This phosphorylation event enhances PARP1's enzymatic activity and, crucially, diminishes its binding affinity for PARP inhibitors. acs.orgnih.govnih.gov Consequently, in tumors with high c-Met activity, the efficacy of PARP inhibitors is compromised from the outset. This pre-existing condition allows cancer cells to maintain their DNA repair capacity and survive despite PARP inhibitor treatment. The dual-target nature of PARP1/c-Met-IN-1 is specifically designed to address this by concurrently inhibiting both the primary target (PARP1) and a key resistance driver (c-Met).

Acquired Resistance Mechanisms to PARP Inhibitors

Acquired resistance develops in tumors that are initially sensitive to PARP inhibitors. This evolution is driven by various molecular changes that allow cancer cells to bypass the effects of the drug.

Restoration of Homologous Recombination (HR) Pathway

The primary mechanism of action for PARP inhibitors relies on the concept of synthetic lethality in cells with a deficient homologous recombination (HR) repair pathway. A common mechanism of acquired resistance is the restoration of HR function. This can occur through several genetic events, including secondary or "reversion" mutations in BRCA1/2 genes that restore their proper reading frame and protein function. nih.gov Additionally, epigenetic changes, such as the demethylation of the BRCA1 promoter, can lead to the re-expression of a functional BRCA1 protein. acs.org The restoration of the HR pathway negates the synthetic lethal relationship with PARP inhibition, rendering the tumor resistant to treatment.

Alterations in PARP1 (e.g., mutations, expression levels)

Changes in the PARP1 protein itself can also confer resistance. Point mutations in the PARP1 gene, sometimes found in patients with acquired resistance, can alter the drug-binding site, thereby reducing the inhibitor's efficacy. nih.gov Furthermore, the downregulation of PARP1 expression can lead to resistance because the cytotoxic effect of some PARP inhibitors is dependent on "trapping" the PARP1 enzyme on DNA. nih.gov If there is less PARP1 protein available, the trapping effect is diminished, leading to reduced cell death.

Role of c-Met Overexpression and PARP1 Tyrosine 907 Phosphorylation in Resistance

A critical mechanism of acquired resistance involves the upregulation of the c-Met receptor tyrosine kinase. Increased c-Met activity leads to the phosphorylation of PARP1 at tyrosine 907. nih.gov This post-translational modification enhances the catalytic activity of PARP1 and reduces its affinity for PARP inhibitors, effectively rendering the cancer cells resistant. nih.gov This mechanism highlights the intricate crosstalk between signaling pathways and DNA repair processes in the development of drug resistance. A dual inhibitor like this compound is designed to counteract this by simultaneously blocking both c-Met activity and PARP1, thereby preventing the phosphorylation event and inhibiting the primary DNA repair pathway. Recent studies on rationally designed dual inhibitors, such as a molecule referred to as compound 16, have shown high potency against both PARP1 and c-Met. acs.org

Table 1: Research Findings on Dual PARP1/c-Met Inhibition

Compound Target(s) Key Findings Reference
Compound 16 PARP1, c-Met Highly potent dual inhibitor with IC50 values of 3.3 nM for PARP1 and 32.2 nM for c-Met. Demonstrated superior antitumor potency compared to Olaparib (B1684210) or Crizotinib (B193316) alone or in combination in xenograft models. acs.org
Compound S12 PARP1, c-Met A novel dual inhibitor with potent activity against both PARP1 (IC50 = 21.8 nM) and c-Met (IC50 = 30.2 nM). Showed significant anti-tumor efficacy in models of PARP inhibitor resistance mediated by c-Met amplification.

Interaction with Other Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor - EGFR)

The resistance landscape is further complicated by the interaction of c-Met with other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). In some cancer types, a heterodimer of EGFR and c-Met can form in the nucleus, which then interacts with and phosphorylates PARP1 at Tyr907. This collaborative action contributes to PARP inhibitor resistance, and importantly, inhibition of either EGFR or c-Met alone may not be sufficient to overcome it. This suggests that in certain contexts, a triple combination therapy or a multi-targeted inhibitor might be necessary to effectively resensitize tumors to PARP inhibition.

Replication Fork Protection Mechanisms

Another significant mechanism of resistance, which can be independent of HR restoration, is the stabilization of stalled replication forks. In BRCA-deficient cells, PARP inhibitors lead to the collapse of replication forks, a key step in their cytotoxic effect. Resistant cells can acquire mechanisms to protect these forks from degradation. This can involve the loss of certain nucleases that would normally degrade the stalled forks. By stabilizing the replication forks, cancer cells can tolerate the DNA damage induced by PARP inhibitors and continue to proliferate.

This compound as a Strategy to Bypass Acquired and Intrinsic Resistance to PARP Monotherapy

Recent research has focused on the development of dual inhibitors that can simultaneously block both PARP1 and the c-Met receptor tyrosine kinase. The rationale behind this approach is that by targeting both the primary therapeutic target (PARP1) and a key resistance pathway (c-Met), it may be possible to prevent or overcome resistance to PARP inhibitor monotherapy. This compound, also identified in research as compound 16, has emerged from these efforts as a highly potent dual inhibitor. acs.orgnih.gov

This compound exhibits excellent inhibitory activity against both PARP1 and c-Met, with IC50 values of 3.3 nM and 32.2 nM, respectively. acs.orgnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, indicating the high potency of this compound against its intended targets.

Table 1: Inhibitory Activity of this compound

Target IC50
PARP1 3.3 nM
c-Met 32.2 nM

Detailed preclinical studies have shown that this compound has significant antiproliferative effects on cancer cell lines that are proficient in homologous recombination (the main DNA repair pathway) as well as on those that have developed resistance to PARP1 inhibitors. acs.orgnih.gov In MDA-MB-231 human breast cancer cells, treatment with this compound was found to induce apoptosis (programmed cell death) and cause the cells to arrest in the G2/M phase of the cell cycle, thereby preventing their division and proliferation.

Furthermore, in vivo studies using xenograft models, where human tumors are grown in mice, have demonstrated the superior antitumor potency of this compound compared to treatment with either the PARP1 inhibitor Olaparib or the c-Met inhibitor Crizotinib alone, or even the combination of the two separate drugs. acs.orgnih.gov This suggests that a single molecule capable of hitting both targets may have therapeutic advantages over combination therapies.

The development of this compound and similar dual inhibitors represents a promising strategy to expand the clinical utility of PARP inhibitors and to overcome the significant challenge of drug resistance in cancer therapy. acs.orgnih.gov

Advanced Research Perspectives and Methodologies for Parp1/c Met in 1

Structure-Activity Relationships (SAR) and Rational Design of Dual PARP1/c-Met Inhibitors

Rational drug design has been instrumental in developing small molecules that can inhibit both PARP1 and c-Met. A key example is compound 16 , which has demonstrated potent dual inhibitory activity. The design strategy often involves optimizing existing PARPi or c-Met inhibitors to incorporate features that allow binding to both targets, thereby achieving synergistic effects and overcoming resistance mechanisms.

Studies have shown that dual inhibition can lead to superior antitumor potency compared to monotherapies. For instance, compound 16 exhibited excellent inhibitory activities against PARP1 (IC50 = 3.3 nM) and c-Met (IC50 = 32.2 nM) nih.govgoogle.comtmc.eduscienceopen.com. This dual action has been shown to be effective in both homologous recombination-proficient (HR-proficient) cancer cell lines and those exhibiting resistance to PARPi nih.govgoogle.comtmc.edu. The development of such dual inhibitors is guided by structure-activity relationship (SAR) studies, which aim to identify specific chemical modifications that enhance binding affinity and inhibitory potency against both targets simultaneously researchgate.net.

Compound NameTargetIC50 (nM)Notes
Compound 16PARP13.3Potent dual inhibitor; exhibits good antiproliferative effects on HR-proficient and PARPi-resistant cancer cell lines. nih.govgoogle.comtmc.eduscienceopen.com
Compound 16c-Met32.2Potent dual inhibitor; exhibits good antiproliferative effects on HR-proficient and PARPi-resistant cancer cell lines. nih.govgoogle.comtmc.eduscienceopen.com
Olaparib (B1684210)PARP1Not specifiedReference PARP1 inhibitor used for comparison. nih.govgoogle.comjcancer.org
Crizotinib (B193316)c-MetNot specifiedReference c-Met inhibitor used for comparison. nih.govjcancer.orgoncoscience.us

Computational Modeling and Drug Discovery Approaches

Computational methods play a crucial role in the discovery and optimization of dual inhibitors. Techniques such as virtual screening, molecular docking, molecular dynamics (MD) simulations, and systems biology approaches are employed to identify novel compounds with dual targeting capabilities and to understand their binding mechanisms researchgate.netjcancer.orgnih.govtmc.edujcancer.orgresearchgate.netnih.govfrontiersin.orgplos.org.

Virtual screening of large compound libraries against both PARP1 and c-Met targets can identify potential drug candidates. Molecular docking studies then predict the binding modes and affinities of these compounds to the active sites of the target proteins researchgate.netfrontiersin.orgplos.org. MD simulations are subsequently used to assess the stability of the protein-ligand complexes and to further refine the understanding of their interactions researchgate.netjcancer.orgnih.govresearchgate.netnih.gov. Systems biology approaches can also be utilized to identify key targets like c-Met and PARP-1 within complex biological networks, paving the way for rational drug design jcancer.orgnih.govtmc.edujcancer.org. For example, studies have identified compounds like ZINC20032678 as potential dual inhibitors of c-Met and PARP-1 through these computational strategies jcancer.orgnih.govtmc.edujcancer.org.

Identification and Validation of Biomarkers for Predicting Response and Resistance

Identifying reliable biomarkers is critical for stratifying patients and predicting their response to dual PARP1/c-Met inhibitors, as well as understanding resistance mechanisms.

Phosphorylation of PARP1 at tyrosine residue 907 (pY907) by activated c-Met is a significant mechanism conferring resistance to PARP inhibitors jcancer.orgnih.govnih.govnih.govnih.gove-century.us. This phosphorylation event increases PARP1's enzymatic activity and reduces its binding affinity to PARP inhibitors jcancer.orgnih.govnih.govnih.govnih.gove-century.us. Consequently, elevated levels of pY907-PARP1 are emerging as a key predictive marker for PARPi resistance nih.govjcancer.orgnih.govnih.govnih.govnih.gov. Tumors exhibiting high pY907-PARP1 levels may not respond effectively to PARPi alone and could potentially benefit from combination therapies involving c-Met inhibitors nih.govnih.govnih.gov.

Aberrant activation and overexpression of c-Met are frequently observed in various cancers, including triple-negative breast cancer (TNBC) nih.govjcancer.orgnih.govnih.govnih.govfrontiersin.org. High c-Met expression is strongly associated with resistance to PARP inhibitors, as it drives the phosphorylation of PARP1 at Y907 jcancer.orgnih.govnih.govnih.govfrontiersin.orgoatext.com. Therefore, c-Met expression levels serve as an important indicator for patient stratification, suggesting that individuals with high c-Met expression may benefit more from dual PARP1/c-Met inhibition strategies nih.govnih.gov.

Homologous Recombination Deficiency (HRD) is a well-established biomarker for predicting sensitivity to PARP inhibitors, particularly in ovarian and breast cancers oatext.commdpi.comnih.govmdpi.comemjreviews.comfrontiersin.org. Tumors with HRD, often due to mutations in BRCA1/2 or other HR pathway genes, rely heavily on PARP1 for DNA repair. Inhibiting PARP1 in these HRD-deficient cells leads to synthetic lethality jcancer.orgnih.govemjreviews.comfrontiersin.org. While HRD status is primarily associated with PARPi efficacy, dual PARP1/c-Met inhibitors aim to overcome resistance mechanisms that may manifest even in the presence of HRD or in HR-proficient tumors where c-Met activation confers resistance nih.govgoogle.comnih.gov. Research continues to explore how HRD status interacts with dual inhibition strategies to optimize therapeutic outcomes.

Investigation of Cross-talk with Other Key Cellular Proteins and Pathways

The efficacy of dual PARP1/c-Met inhibitors is underpinned by a complex network of cellular interactions and cross-talk between various proteins and signaling pathways.

PARP1 and c-Met Cross-talk: The direct interaction and phosphorylation of PARP1 by activated c-Met at Y907 is a critical mechanism driving PARPi resistance jcancer.orgnih.govnih.govnih.govnih.gove-century.us. This cross-talk highlights the rationale for developing dual inhibitors that can simultaneously block both pathways, thereby preventing PARPi resistance and enhancing antitumor effects nih.govgoogle.comjcancer.orgoncoscience.usnih.govtmc.edunih.govnih.govfrontiersin.orgoatext.commdpi.com.

PARP1 with DNA Damage Response Proteins: PARP1 plays a central role in DNA single-strand break repair (SSBR) and interacts with numerous proteins involved in the DNA damage response (DDR), including XRCC1, ATM, DNA-PKcs, and components of the base excision repair (BER) pathway scienceopen.comnih.govoup.comnih.govclinicsinoncology.comoup.combiorxiv.orgnih.govacs.orgnih.govmdpi.commdpi.com. XRCC1, a scaffold protein, is recruited to DNA damage sites in a PARP1- and PAR-dependent manner, facilitating SSBR oup.comoup.combiorxiv.org. PARP1 also interacts with ATM and DNA-PKcs, key kinases in the DDR pathway, influencing DNA repair processes and cell cycle checkpoints scienceopen.comnih.govnih.govnih.govacs.orgnih.govmdpi.commdpi.com.

PARP1 and p53: Functional interactions between PARP1 and the tumor suppressor p53 have been observed, with PARP1 potentially regulating p53 activity and stabilization in response to DNA damage nih.govmdpi.comaacrjournals.orgoncotarget.comnih.gov. This cross-talk can influence cellular outcomes such as apoptosis or cell cycle arrest.

PARP1 and PARG: The enzyme Poly(ADP-ribose) glycohydrolase (PARG) degrades poly(ADP-ribose) chains, reversing PARP1 activity. Loss or downregulation of PARG can contribute to PARPi resistance by maintaining PARylation levels despite PARPi treatment jcancer.orgnih.gov.

c-Met and EGFR Cross-talk: In certain cancers, the receptor tyrosine kinases c-Met and EGFR can cooperate, forming heterodimers that enhance PARP1 phosphorylation at Y907, thereby contributing to PARPi resistance nih.gove-century.usnih.gov. This suggests that targeting both EGFR and c-Met, in combination with PARPi, might be a strategy to overcome resistance in specific cancer types.

The investigation into these cross-talk mechanisms provides a deeper understanding of how dual PARP1/c-Met inhibition can effectively target cancer cells, overcome resistance, and potentially synergize with other therapeutic modalities.

Exploration of Autophagy Modulation by PARP1/c-Met-IN-1

Research indicates a significant interplay between PARP1 activity and autophagy modulation, particularly in the context of cellular stress and therapeutic resistance. Studies have shown that PARP1 activation can promote autophagy in response to nutrient deprivation or DNA damage nih.govsemanticscholar.orgnih.gov. Specifically, PARP1 activation, often triggered by reactive oxygen species (ROS)-induced DNA damage, leads to ATP depletion and subsequent activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) nih.govsemanticscholar.org. This cascade is a known inducer of autophagy. Conversely, inhibiting PARP1 activity, either through genetic knockdown or pharmacological inhibitors like Olaparib, can delay starvation-induced autophagy semanticscholar.orgnih.gov. This suggests that PARP1 acts as a positive modulator of autophagy, influencing cellular adaptation and survival mechanisms under stress conditions. In the context of cancer therapy, such as resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), PARP1-mediated autophagy has been identified as a key pathway contributing to resistance. The combination of PARP1 inhibitors (e.g., Olaparib) with TKIs has shown enhanced antitumor effects by reducing PARP1 expression and inhibiting autophagy researchgate.net.

Comparative Studies with Other Dual/Multi-targeted Inhibitors

Comparative studies highlight the potential of dual or multi-targeted inhibitors, including those targeting PARP1 and c-Met, over single-agent therapies. For instance, a study investigating dual PARP1/c-Met inhibitors identified compound 16, which demonstrated potent inhibitory activities against both PARP1 (IC50 = 3.3 nM) and c-Met (IC50 = 32.2 nM). This dual inhibitor exhibited superior antitumor potency compared to Olaparib (a PARP1 inhibitor) and Crizotinib (a c-Met inhibitor) when used alone or in combination, particularly in cancer cell lines resistant to PARP1 inhibitors nih.gov. Similarly, research combining c-Met inhibition with PARP inhibition has shown synergistic effects in preclinical models of breast, lung, and ovarian cancers researchgate.netnih.gov. These findings suggest that targeting both PARP1 and c-Met simultaneously can overcome resistance mechanisms and enhance therapeutic efficacy compared to targeting either pathway individually nih.gov. Comparative analyses also reveal that dual targeting strategies can be more effective than combinations involving other targeted agents, such as PI3K inhibitors or chemotherapy agents like carboplatin (B1684641), in certain cancer types like high-grade serous ovarian cancer (HGSOC) oncotarget.com.

Mechanistic Insights into Combinatorial Therapeutic Approaches

Combinatorial therapeutic approaches involving PARP1 inhibition, often alongside other targeted therapies or radiation, are being explored to enhance efficacy and overcome resistance. The underlying mechanisms involve complex interactions that amplify DNA damage, modulate cellular repair pathways, and induce cell death.

Molecular Basis for Synergy with Chemotherapy

The synergy between PARP1 inhibitors and chemotherapy agents is often rooted in the enhancement of DNA damage and the exploitation of DNA repair deficiencies. For example, the combination of resveratrol (B1683913) with gemcitabine (B846) in pancreatic cancer demonstrated synergistic effects by inhibiting the c-Met/PARP1 axis. Resveratrol was found to inhibit the expression of both c-Met and PARP1, thereby improving the effectiveness of gemcitabine-induced DNA damage and promoting apoptosis mednexus.org. Mechanistically, PARP1 inhibition prevents the repair of single-strand DNA breaks (SSBs), which, during replication, can be converted into lethal double-strand DNA breaks (DSBs) frontiersin.orgmdpi.com. This accumulation of unrepaired DNA damage can trigger cell death pathways. In some contexts, agents that induce DNA damage themselves, when combined with PARP1 inhibitors, lead to a significant amplification of this damage, resulting in synergistic cytotoxic effects acs.org. Furthermore, c-Met has been shown to mediate the phosphorylation of PARP1 at Tyr907, which can increase PARP1 enzymatic activity and decrease the binding of PARP inhibitors, leading to resistance. Inhibiting c-Met in conjunction with PARP1 can therefore enhance the anti-tumor effects of PARP inhibitors researchgate.netmdpi.com.

Mechanisms of Radiosensitization

PARP inhibitors are recognized for their radiosensitizing properties, primarily by interfering with DNA damage repair mechanisms that are crucial for cell survival after radiation exposure. Ionizing radiation (IR) induces DNA damage, including SSBs and DSBs. PARP1 plays a critical role in detecting and repairing SSBs. By inhibiting PARP1, PARP inhibitors prevent the efficient repair of SSBs, which can be converted into more lethal DSBs during DNA replication frontiersin.orgmdpi.comnih.gov. This accumulation of DNA damage can lead to cell cycle arrest and apoptosis. In melanoma, irradiation has been shown to induce the nuclear translocation of c-Met, where it interacts with and promotes PARP1 activity, thereby contributing to radioresistance. Co-targeting both c-Met and PARP1 with radiotherapy has demonstrated a synergistic effect, significantly reducing cell survival and enhancing tumor control compared to radiation alone or combined with single-target inhibition frontiersin.orgnih.govulb.ac.be. This synergy is attributed to the mechanism where RT promotes c-Met nuclear translocation, leading to PARP1 activation, and inhibiting both pathways concurrently amplifies the DNA damage response, ultimately sensitizing cancer cells to radiation nih.govulb.ac.be.

Q & A

Q. How can researchers align this compound studies with FINER criteria (Feasible, Novel, Ethical, Relevant)?

  • Answer : Use PICO frameworks to define cohorts (e.g., "In BRCA1-mutated ovarian cancer models (P), does this compound (I) compared to olaparib (C) improve progression-free survival (O)?"). Preclinical relevance is strengthened by benchmarking against clinical PARP inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.